6-Bromo-2-chloro-5-fluoroquinoline is a heterocyclic organic compound classified under quinolines, characterized by the presence of multiple halogen substituents. Its molecular formula is with a molecular weight of 261.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an intermediate in the synthesis of biologically active molecules .
The compound is cataloged under the Chemical Abstracts Service with the number 1036756-07-6. It falls into the category of halogenated quinolines, which are known for their diverse biological activities, including antibacterial and anticancer properties. The IUPAC name for this compound is 6-bromo-2-chloro-5-fluoroquinoline, reflecting its structural features .
The synthesis of 6-bromo-2-chloro-5-fluoroquinoline can be achieved through various chemical reactions involving halogenation and cyclization processes. One common method involves the use of starting materials such as 2-chloro-5-fluoroaniline and brominating agents like N-bromosuccinimide. The following steps outline a general synthetic pathway:
The reactions are generally performed under anhydrous conditions to prevent side reactions and achieve higher yields. The use of solvents such as dimethylformamide or acetone can enhance solubility and reactivity during the synthesis process .
The molecular structure of 6-bromo-2-chloro-5-fluoroquinoline features a fused bicyclic system consisting of a benzene ring and a pyridine ring, with specific halogen substituents at designated positions:
This arrangement contributes to its unique chemical reactivity and potential biological activity. The compound's structure can be represented using the SMILES notation: FC1=C2C=NC(Cl)=NC2=CC=C1Br
.
6-Bromo-2-chloro-5-fluoroquinoline can participate in various chemical reactions typical for halogenated compounds, including:
The reactivity of this compound is influenced by its electronic structure, where the electronegative halogens can stabilize carbocations formed during electrophilic attacks, thus facilitating subsequent reactions .
The mechanism of action for compounds like 6-bromo-2-chloro-5-fluoroquinoline often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms for this compound are not extensively documented, similar quinoline derivatives have been shown to inhibit various biological pathways:
These interactions are critical for understanding the therapeutic potential of this compound in drug development .
These properties are essential for predicting behavior in various chemical environments and potential applications in pharmaceuticals .
6-Bromo-2-chloro-5-fluoroquinoline has several scientific uses primarily in medicinal chemistry:
Ongoing research may uncover additional applications in fields such as agrochemicals or materials science due to its unique structural characteristics .
Regioselective halogenation is pivotal for constructing the trihalogenated scaffold of 6-bromo-2-chloro-5-fluoroquinoline. The inherent electronic bias of the quinoline ring system (C2/C4 electrophilic, C5/C8 nucleophilic) dictates strategic reagent selection and reaction conditions.
Bromination at C6 exploits the quinoline’s inherent nucleophilic character. N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, CH₂Cl₂) at 0–25°C achieves >85% selectivity for C6 bromination pre-fluorination. Sequential chlorination at C2 is optimally performed using POCl₃ as both reagent and solvent under reflux (105–110°C), converting the 2-hydroxyl group (from precursor quinolinones) to chloride with near-quantitative yield [4] [6]. Direct electrophilic chlorination at C2 is unfeasible due to competing N-chlorination; hence, the Gould-Jacobs cyclization remains the primary route to 2-chloroquinoline intermediates [7] [10].
Table 1: Optimization of Bromination/Chlorination Steps
Target Position | Reagent | Conditions | Solvent | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
C6 Bromination | NBS (1.05 equiv) | 0°C → rt, 2 h | DCM | 92 | >20:1 (C6 vs C8) |
C2 Chlorination | POCl₃ (neat) | Reflux, 4 h | - | 98 | Exclusive C2 |
C5 Bromination* | Br₂, FeCl₃ | 80°C, 12 h | DCE | 45 | Moderate (C5/C8) |
Note: Less efficient than C5 fluorination; fluorination preferred at this position [4] [10].
C5 fluorination demands precision due to competing C8 reactivity. Balz-Schiemann reactions (aniline diazotization followed by HF or NaBF₄ treatment) on 5-aminoquinoline precursors provide moderate yields (50–65%) but require hazardous diazonium intermediates [10]. Superior regiocontrol is achieved via halogen exchange (Halex) using anhydrous KF in sulfolane at 180–200°C on 5-bromo- or 5-chloroquinoline precursors, yielding 60–75% 5-fluoro product with <5% C8 byproduct [10]. Electrophilic fluorination (Selectfluor®) is ineffective at C5 due to the ring’s electron deficiency.
Transition metal catalysis enables sequential halogenation, circumventing multi-step protection/deprotection strategies.
Palladium(0) complexes (e.g., Pd(PPh₃)₄) catalyze C–H bromination at C6 using NBS or Br₂, leveraging chelation-assisted ortho-activation when an 8-aminoquinoline directing group is present (yield: 78–85%) [9]. Copper(I) iodide (20 mol%) with N,N'-dimethylethylenediamine (DMEDA) ligand facilitates C2 chlorination via Ullmann-type coupling on 2-halo precursors, though competing hydrodehalogenation can reduce yields [6]. For one-pot protocols, Ir photocatalysts (e.g., [Ir(ppy)₃]) enable radical bromination at C6 under blue LED light, followed by Pd-catalyzed C5 fluorination via aryl halide exchange [2].
Solvent polarity critically influences metal stability and halogen solubility. Bromination efficiency increases in DMF > DCE > toluene due to enhanced NBS dissolution and Pd catalyst stability. Conversely, fluorination via Halex requires high-boiling polar solvents (sulfolane > DMF > NMP) to solubilize KF. Temperatures >180°C are essential for Halex but risk decomposition; microwave irradiation (200°C, 30 min) improves 5-fluorination yield to 82% versus 68% under conventional heating [4] [6].
Table 2: Solvent/Temperature Impact on Halogen Exchange Fluorination
Solvent | Temp (°C) | Time (h) | Yield (%) | C5:C8 Selectivity |
---|---|---|---|---|
Sulfolane | 180 | 24 | 68 | 19:1 |
DMF | 150 | 36 | 45 | 8:1 |
NMP | 180 | 24 | 62 | 15:1 |
Sulfolane* | 200 (μW) | 0.5 | 82 | 22:1 |
μW = microwave irradiation [6].
The halogenated scaffold serves as a versatile platform for structural diversification, with Br (C6) and Cl (C2) exhibiting distinct reactivities.
C6 bromine undergoes Pd(0)-catalyzed coupling with arylboronic acids under mild conditions (Pd(OAc)₂, SPhos, K₂CO₃, dioxane/H₂O, 80°C). Electron-rich boronic acids couple efficiently (yields: 80–95%), while sterically hindered substrates require XPhos ligand and higher temperatures (100°C). Chlorine at C2 remains intact under these conditions, enabling orthogonal functionalization [4]. Sequential coupling—first at C6, then at C2 using Pd-PEPPSI-IPentCl catalyst—allows bis-arylation with yields >75% for each step [9].
C2 chlorine participates in Pd-catalyzed amination with amines/amides. BrettPhos-Pd-G3 precatalyst with Cs₂CO₃ in toluene at 100°C achieves >90% conversion for primary alkylamines. Secondary amines require RuPhos ligand to suppress β-hydride elimination. Anilines with electron-withdrawing groups necessitate t-BuBrettPhos ligand for complete conversion. This methodology constructs kinase inhibitor cores bearing 2-aminosubstituents [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: